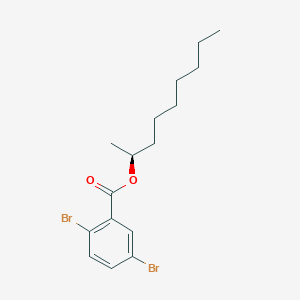
(2S)-Nonan-2-yl 2,5-dibromobenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S)-Nonan-2-yl 2,5-dibromobenzoate is an organic compound that belongs to the class of esters It is characterized by the presence of a nonan-2-yl group attached to a 2,5-dibromobenzoate moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-Nonan-2-yl 2,5-dibromobenzoate typically involves the esterification of 2,5-dibromobenzoic acid with (2S)-nonan-2-ol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include refluxing the reactants in an organic solvent such as dichloromethane for several hours.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can help in scaling up the production while maintaining the purity and quality of the compound.
Análisis De Reacciones Químicas
Types of Reactions
(2S)-Nonan-2-yl 2,5-dibromobenzoate can undergo various chemical reactions, including:
Oxidation: The nonan-2-yl group can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The ester group can be reduced to form alcohols.
Substitution: The bromine atoms in the benzoate moiety can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed.
Major Products
Oxidation: Nonan-2-one or nonanoic acid.
Reduction: Nonan-2-ol.
Substitution: Various substituted benzoates depending on the nucleophile used.
Aplicaciones Científicas De Investigación
(2S)-Nonan-2-yl 2,5-dibromobenzoate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be employed in the study of enzyme-substrate interactions and as a probe in biochemical assays.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (2S)-Nonan-2-yl 2,5-dibromobenzoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release 2,5-dibromobenzoic acid and (2S)-nonan-2-ol, which may interact with various enzymes and receptors in biological systems. The bromine atoms in the benzoate moiety can also participate in halogen bonding, influencing the compound’s activity.
Comparación Con Compuestos Similares
Similar Compounds
Nonan-2-yl benzoate: Lacks the bromine atoms, resulting in different reactivity and applications.
2,5-Dibromobenzoic acid: The parent acid of the ester, used in similar synthetic applications.
Nonan-2-yl 4-bromobenzoate: Contains only one bromine atom, leading to different chemical properties.
Uniqueness
(2S)-Nonan-2-yl 2,5-dibromobenzoate is unique due to the presence of two bromine atoms in the benzoate moiety, which enhances its reactivity and potential applications in various fields. The (2S)-configuration of the nonan-2-yl group also contributes to its distinct stereochemistry and biological activity.
Propiedades
Número CAS |
518015-85-5 |
|---|---|
Fórmula molecular |
C16H22Br2O2 |
Peso molecular |
406.2 g/mol |
Nombre IUPAC |
[(2S)-nonan-2-yl] 2,5-dibromobenzoate |
InChI |
InChI=1S/C16H22Br2O2/c1-3-4-5-6-7-8-12(2)20-16(19)14-11-13(17)9-10-15(14)18/h9-12H,3-8H2,1-2H3/t12-/m0/s1 |
Clave InChI |
VTZIKECAZSJZBZ-LBPRGKRZSA-N |
SMILES isomérico |
CCCCCCC[C@H](C)OC(=O)C1=C(C=CC(=C1)Br)Br |
SMILES canónico |
CCCCCCCC(C)OC(=O)C1=C(C=CC(=C1)Br)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


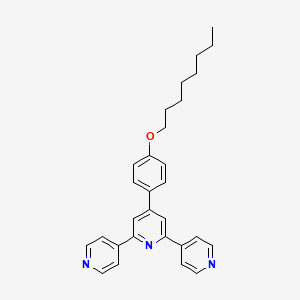
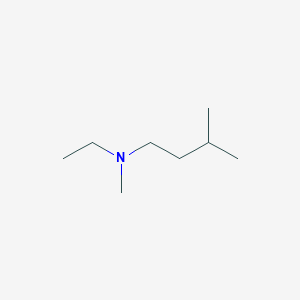
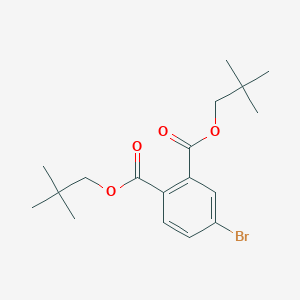
![5,5'-(Naphthalene-2,6-diyl)bis(2,3-dihydrothieno[3,4-b][1,4]dioxine)](/img/structure/B14235047.png)
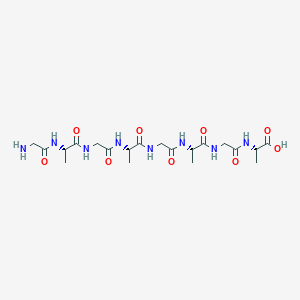
![1H-Pyrrolo[2,1-c][1,4]oxazin-1-one, 6-benzoyl-3,4-dihydro-](/img/structure/B14235058.png)
![5-fluoro-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-3-(2-oxocyclobutyl)pyrimidine-2,4-dione](/img/structure/B14235060.png)
![1H-Pyrrolo[2,1-F][1,4,7]dioxazonine](/img/structure/B14235067.png)
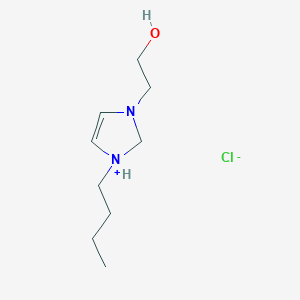
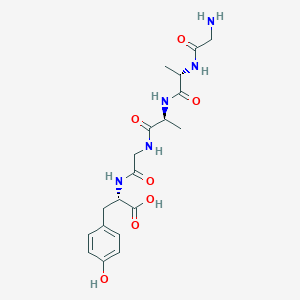

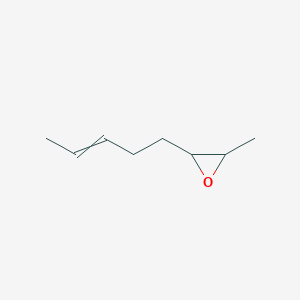
![6-({[(2S)-1-Hydroxy-4-(methylsulfanyl)butan-2-yl]amino}methylidene)cyclohexa-2,4-dien-1-one](/img/structure/B14235122.png)
![3(2H)-Thiophenone, 4-amino-2-[(2,3-dimethoxyphenyl)methylene]dihydro-5-thioxo-](/img/structure/B14235127.png)
